molecular formula C21H25N3O6S B2572218 methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251616-79-1

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2572218
CAS No.: 1251616-79-1
M. Wt: 447.51
InChI Key: PAAGNDBQTRREIE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to an azepane ring, a pyridinone group, and an acetamido group attached to a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring, for example, is a seven-membered ring with nitrogen. The sulfonyl group is a sulfur atom bonded to two oxygen atoms, and the pyridinone group is a six-membered ring with nitrogen and a carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group and the ester group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activities :Research has been conducted on the synthesis of compounds with similar structural features, such as those with sulfone groups and pyridinyl moieties, which have shown potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These studies indicate the potential of such compounds in developing new antibacterial agents (H. Tsubouchi et al., 1994).

Catalytic Applications :Catalysis is another area where similar compounds have been applied. For instance, iron-catalyzed benzylation of 1,3-dicarbonyl compounds, involving methyl 3-acetamidobut-2-enoate and benzylic alcohols, has been reported to yield benzylated products under mild conditions. This showcases the versatility of related compounds in facilitating chemical transformations, which might extend to the compound (Jette Kischel et al., 2007).

Photopolymerization :The application of similar compounds in photopolymerization has also been explored. For example, a study on nitroxide-mediated photopolymerization introduced a compound bearing a chromophore group linked to the aminoxyl function, demonstrating the role of such compounds in initiating and controlling polymerization processes through light exposure (Y. Guillaneuf et al., 2010).

Antiproliferative Activity :Compounds with the acetamido benzoate structure have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. This suggests the potential use of the compound for cancer research or therapeutic applications (H. Liszkiewicz, 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would relate to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAGNDBQTRREIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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